molecular formula C20H18N2O5 B244513 N-{4-methoxy-3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide

N-{4-methoxy-3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide

Cat. No. B244513
M. Wt: 366.4 g/mol
InChI Key: CQMQKUUFUUXQJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-methoxy-3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide, also known as MAFP, is a synthetic compound that has been widely used in scientific research. MAFP has been found to have a variety of biochemical and physiological effects, making it a valuable tool in the study of biological processes.

Mechanism of Action

N-{4-methoxy-3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide works by irreversibly binding to the active site of enzymes, inhibiting their activity. This mechanism of action makes N-{4-methoxy-3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide a valuable tool for studying the role of enzymes in biological processes.
Biochemical and Physiological Effects
N-{4-methoxy-3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide has been found to have a variety of biochemical and physiological effects. For example, N-{4-methoxy-3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide has been shown to inhibit the activity of lipases, which are enzymes involved in the breakdown of fats. N-{4-methoxy-3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide has also been shown to inhibit the activity of proteases, which are enzymes involved in the breakdown of proteins.

Advantages and Limitations for Lab Experiments

One advantage of using N-{4-methoxy-3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide in lab experiments is its specificity for certain enzymes. N-{4-methoxy-3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide can be used to selectively inhibit the activity of specific enzymes, allowing researchers to study the role of these enzymes in biological processes. However, one limitation of using N-{4-methoxy-3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide is that it is irreversible, meaning that the enzyme activity cannot be restored once it has been inhibited.

Future Directions

There are many potential future directions for research involving N-{4-methoxy-3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide. One area of interest is the development of new synthetic compounds that can selectively inhibit the activity of specific enzymes. Another area of interest is the use of N-{4-methoxy-3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide in the study of disease processes, such as cancer and Alzheimer's disease. Overall, the versatility and specificity of N-{4-methoxy-3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide make it a valuable tool for scientific research, with many potential applications in the future.

Synthesis Methods

N-{4-methoxy-3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide can be synthesized through a multi-step process involving the reaction of various chemical compounds. The exact synthesis method used can vary depending on the desired purity and yield of the final product.

Scientific Research Applications

N-{4-methoxy-3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide has been widely used in scientific research as a tool for studying the activity of enzymes and other proteins. Specifically, N-{4-methoxy-3-[(4-methoxybenzoyl)amino]phenyl}-2-furamide has been used to study the activity of lipases, proteases, and other enzymes involved in various biological processes.

properties

Molecular Formula

C20H18N2O5

Molecular Weight

366.4 g/mol

IUPAC Name

N-[4-methoxy-3-[(4-methoxybenzoyl)amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C20H18N2O5/c1-25-15-8-5-13(6-9-15)19(23)22-16-12-14(7-10-17(16)26-2)21-20(24)18-4-3-11-27-18/h3-12H,1-2H3,(H,21,24)(H,22,23)

InChI Key

CQMQKUUFUUXQJV-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OC

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)NC(=O)C3=CC=CO3)OC

Origin of Product

United States

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